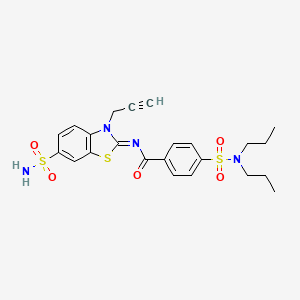

4-(dipropylsulfamoyl)-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide

Descripción

4-(Dipropylsulfamoyl)-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide (CAS: 865182-06-5, molecular formula: C₂₃H₂₆N₄O₅S₃, molecular weight: 534.67 g/mol) is a benzothiazole-derived sulfonamide compound with a unique substitution pattern . The core structure consists of a benzothiazole ring fused with a sulfamoyl group at position 6 and a propargyl (prop-2-ynyl) moiety at position 2. The benzamide side chain features a dipropylsulfamoyl group at position 4, contributing to its lipophilic character.

Propiedades

IUPAC Name |

4-(dipropylsulfamoyl)-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N4O5S3/c1-4-13-26(14-5-2)35(31,32)18-9-7-17(8-10-18)22(28)25-23-27(15-6-3)20-12-11-19(34(24,29)30)16-21(20)33-23/h3,7-12,16H,4-5,13-15H2,1-2H3,(H2,24,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIQHRHKARGBFJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N4O5S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

534.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

4-(Dipropylsulfamoyl)-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide is a compound that has garnered attention for its potential biological activities, particularly as a selective inhibitor for various human ecto-nucleotide triphosphate diphosphohydrolases (h-NTPDases). This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound and related sulfamoyl-benzamide derivatives.

Synthesis

The synthesis of sulfamoyl-benzamide derivatives, including the target compound, typically involves the reaction of appropriate sulfonamides with benzoyl chlorides or similar electrophiles. The synthetic route often employs aqueous conditions to enhance solubility and reactivity.

Inhibition of h-NTPDases

Recent studies have shown that sulfamoyl-benzamide derivatives exhibit significant inhibitory activity against h-NTPDases, which are crucial in regulating nucleotide levels in biological systems. For instance:

| Compound | h-NTPDase Inhibition (IC50 μM) |

|---|---|

| 3i | 2.88 ± 0.13 |

| 3f | 0.27 ± 0.08 |

| 4d | 0.72 ± 0.11 |

The compound 3i was identified as the most potent inhibitor against h-NTPDase1, while compound 3f showed remarkable selectivity towards h-NTPDase2 .

Anti-Cancer Properties

In addition to their role as enzyme inhibitors, some sulfamoyl-benzamide derivatives have demonstrated anti-cancer properties. For example, specific derivatives have been tested against various human cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231). The results indicated that certain compounds led to cell cycle arrest by preventing tubulin polymerization .

Structure-Activity Relationship (SAR)

Understanding the SAR of these compounds is essential for optimizing their biological activity. The following observations were made:

- Group A : Sulfamoylbenzoic acids showed moderate activity against h-NTPDases.

- Group B : Sulfamoyl-benzamides exhibited enhanced inhibitory effects, particularly when substituents favored hydrophobic interactions with the enzyme active sites.

- Group C : Bis-sulfonamide-carboxamide derivatives displayed varied activity based on structural modifications.

The presence of specific functional groups, such as halogens or alkyl chains, significantly influenced the binding affinity and selectivity towards different h-NTPDase isoforms .

Case Studies

- Inhibition Mechanism : Molecular docking studies revealed that the most potent inhibitors interacted favorably with key amino acids in the active sites of h-NTPDases, suggesting a competitive inhibition mechanism.

- Cell Line Testing : A study involving five human cancer cell lines demonstrated that certain sulfamoyl-benzamide derivatives induced apoptosis and inhibited proliferation more effectively than traditional chemotherapeutics.

Comparación Con Compuestos Similares

4-(Dimethylsulfamoyl)-N-(3-Prop-2-Ynyl-6-Sulfamoyl-1,3-Benzothiazol-2-Ylidene)Benzamide

4-(Dibutylsulfamoyl)-N-[6-Ethoxy-3-(2-Methoxyethyl)-1,3-Benzothiazol-2-Ylidene]Benzamide

- Molecular Formula : C₂₆H₃₄N₄O₆S₂ (inferred from ).

- Key Differences :

- Dibutylsulfamoyl group increases molecular weight and lipophilicity.

- Benzothiazole ring substitutions: 6-ethoxy and 3-(2-methoxyethyl) instead of 6-sulfamoyl and 3-prop-2-ynyl.

- Impact : The ethoxy and methoxyethyl groups may improve metabolic stability, while the dibutyl chain could enhance binding to hydrophobic enzyme pockets .

4-[Bis(Prop-2-Enyl)Sulfamoyl]-N-(6-Ethoxy-3-Ethyl-1,3-Benzothiazol-2-Ylidene)Benzamide

- Molecular Formula : C₂₅H₂₈N₄O₅S₂ (inferred from ).

- Key Differences :

- Allyl (prop-2-enyl) substituents on the sulfamoyl group introduce π-bond conjugation.

- Benzothiazole substitutions: 6-ethoxy and 3-ethyl groups.

Substituent Variations on the Benzothiazole Ring

Propargyl vs. Alkyl/Alkoxy Substitutions

- Propargyl (Target Compound) : The prop-2-ynyl group at position 3 may act as a Michael acceptor, enabling covalent bond formation with nucleophilic residues (e.g., cysteine thiols) in target proteins. This feature is critical for irreversible inhibition mechanisms .

- Ethyl/Methoxyethyl () : These groups lack electrophilic reactivity, favoring reversible binding. The 2-methoxyethyl substituent may enhance solubility due to ether oxygen hydrogen bonding .

- Ethoxy () : The ethoxy group at position 6 could sterically hinder interactions with bulkier enzyme active sites compared to the smaller sulfamoyl group in the target compound .

Molecular Weight and Physicochemical Properties

Métodos De Preparación

Structural Analysis and Retrosynthetic Approach

4-(dipropylsulfamoyl)-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide contains several key structural components that dictate its synthetic pathway:

- A benzothiazole core with ylidene functionality at the 2-position

- A prop-2-ynyl substituent at the N-3 position

- A sulfamoyl group at position 6 of the benzothiazole

- A benzamide moiety connected via the ylidene linkage

- A dipropylsulfamoyl group at the para position of the benzamide aromatic ring

The synthesis can be approached through a modular strategy focusing on the preparation of the benzothiazole scaffold, functionalization of the aromatic components, and subsequent coupling reactions. According to structural information from PubChem, this compound (similar to CAS 865182-06-5) has a molecular weight of 478.6 g/mol and belongs to the class of sulfonamide-containing benzothiazole derivatives.

Synthesis of the Benzothiazole Core

Conventional Methods for Benzothiazole Formation

The benzothiazole scaffold can be prepared through several established methods:

Condensation of 2-aminothiophenol with Aldehydes

One of the most direct approaches involves the condensation of 2-aminothiophenol with various aromatic aldehydes. This reaction can be accelerated using ultrasonic irradiation, providing yields ranging from 65% to 83% in approximately 20 minutes at room temperature. The mechanism involves nucleophilic attack of 2-aminothiophenol on the aldehyde carbonyl group, forming an intermediate that undergoes cyclization and subsequent air oxidation to yield the benzothiazole derivative.

Oxidative Cyclization Using Metal Catalysts

An efficient and green method employs ZnO-beta zeolite as a heterogeneous catalyst for the synthesis of benzothiazole derivatives from 2-aminothiophenol and aldehydes. This approach offers advantages including high yield, simplicity, and reusability of the catalyst.

Alternatively, cobalt oxide nano-flakes (Co₃O₄ NFs) have been employed as catalysts in ethanol, providing excellent yields (92%) in just 10 minutes. This method represents a significant improvement over conventional approaches, particularly in terms of reaction time and yield.

Synthesis of 6-Sulfamoyl Benzothiazole Intermediates

The preparation of the 6-sulfamoyl benzothiazole intermediate can be approached through several pathways:

Direct Sulfonation

Direct sulfonation of the benzothiazole ring can be achieved using chlorosulfonic acid under controlled conditions. This approach requires careful temperature management during the sulfonation process, followed by conversion to the sulfonamide through treatment with ammonia or an appropriate amine.

Starting from Pre-functionalized Precursors

Alternatively, starting from a precursor like 2,5-dimethyl-benzenesulfonamide offers a strategic advantage. This compound can be oxidized using sodium hypochlorite in the presence of a nickel bipyridine catalyst to produce 2-sulfamoyl-terephthalic acid derivatives, which can serve as key intermediates in the synthesis. The experimental procedure described in patent literature provides detailed conditions:

"40 ml (10.8 mmol) of Ni(BiPy)Cl₂ solution and 127 ml (21.6 mmol) of sodium hypochlorite were charged in a round bottom flask. The mixture was stirred at 25-30°C for 30 minutes until black precipitates were formed. 20 gr (108 mmol) of 2,5-Dimethyl-benzenesulfonamide was added at 25-30°C and the reaction mixture was stirred for 15 min. 507 ml (1.08 moles) of 127 gr/L Sodium hypochlorite solution was added dropwise at 35-40°C and the reaction was stirred for 4 hours."

N-3 Propargylation of the Benzothiazole

Synthesis of the 4-(dipropylsulfamoyl)benzamide Component

Preparation of 4-(dipropylsulfamoyl)benzoic Acid

The synthesis of the 4-(dipropylsulfamoyl)benzoic acid component follows a sequence of reactions starting from benzoic acid derivatives:

Chlorosulfonation of Benzoic Acid

The first step involves chlorosulfonation of benzoic acid using chlorosulfonic acid under carefully controlled conditions. According to the literature, "The chlorosulfonation of the electron-deficient benzoic acid has required slight excess of chlorosulfonic acid and elevated temperature". This results in the formation of benzoyl chloride derivatives that can be further functionalized:

"Dry benzoic acid (1 mmol) was added to a flat bottom flask fixed on a magnetic stirrer at constant temperature around 10°C. Excess of sulfurochloridic acid (8.0 ml) was added carefully and observed to avoid any escape."

Introduction of the Dipropylsulfamoyl Group

The sulfonyl chloride intermediate can then be reacted with dipropylamine to introduce the dipropylsulfamoyl group. This reaction generally proceeds well in the presence of a mild base such as triethylamine or pyridine in an aprotic solvent.

Carboxylic Acid Activation

For subsequent amide formation, the carboxylic acid group needs to be activated. Several methods can be employed for this purpose:

- Conversion to acid chloride using thionyl chloride or oxalyl chloride

- Activation via carbodiimide coupling reagents (EDC/DMAP)

- Formation of active esters using reagents such as DPDTC (di-2-pyridyldithiocarbonate)

The following procedure exemplifies one approach: "To a 1-dram vial equipped with a PTFE coated stir bar was added probenecid (1 equiv, 0.25 mmol, 71.4 mg), DPDTC (1.1 equiv, 0.26 mmol, 65.2 mg) and stirred for 4.5 h at 60°C internal temperature."

Coupling Reactions to Form the Target Compound

Formation of the Benzamide Linkage

The formation of the benzamide linkage between the activated 4-(dipropylsulfamoyl)benzoic acid derivative and the 3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene amine component represents a critical step in the synthesis. This can be achieved through several methods:

Direct Coupling Using Carbodiimide Reagents

The amide coupling can be performed using carbodiimide coupling reagents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with DMAP (4-Dimethylaminopyridine) catalysis. This approach is documented in the literature: "The sulfamoyl benzoic acids were subjected to standard carbodiimide coupling conditions using EDC catalytic DMAP in DCM and DMF as co-solvents".

Acyl Chloride Method

Alternatively, the acid chloride approach can be employed: "Acid chlorides prepared earlier (1 mmol) were refluxed with 2-aminobenzothiazole (1.5 mmol). The end products obtained by evaporation of solvent were purified using recrystallization from ethanol".

Formation of the Ylidene Function

The formation of the ylidene function at the 2-position of the benzothiazole typically involves a reaction sequence that can include:

- Preparation of thiourea derivatives from the corresponding isothiocyanates

- Cyclization to form the benzothiazole ring

- Formation of the ylidene function through appropriate condensation reactions

According to literature sources: "Compounds 1–20 were obtained according to the reported procedure involving the preparation of the substituted benzoyl isothiocyanates from the reaction of halo-benzoyl chlorides, pivaloyl chloride or 3,4,5-trimethoxybenzoyl chloride with KSCN in anhydrous acetone and subsequent reaction".

Purification and Characterization

Purification Techniques

Purification of the final compound and intermediates typically involves a combination of techniques:

- Recrystallization from appropriate solvents (commonly ethanol)

- Column chromatography (silica gel, using gradient elution with petroleum ether/ethyl acetate or similar solvent systems)

- Preparative HPLC for final purification of complex intermediates

Characterization Data

The characterization of this compound and its intermediates typically includes:

Spectroscopic Analysis

NMR Spectroscopy : ¹H-NMR and ¹³C-NMR spectra provide crucial structural information. For related compounds, signals are typically recorded "using 'Avance-II (Bruker) 400 MHz NMR spectrophotometer' consuming appropriate dutereated solvent and conferred in parts per million (δ, ppm) downfield from tetramethylsilane (internal reference)".

Infrared Spectroscopy : IR spectra are obtained "using 'Shimadzu Fourier-transform infrared (FTIR) spectrophotometer' (employing 'KBr pellet' procedure)". Key absorption bands include those corresponding to NH₂ stretching (~3,867 cm⁻¹), C=O stretching (~1,606 cm⁻¹), and C=N stretching (~1,458 cm⁻¹).

Mass Spectrometry : High-resolution mass spectrometry (HRMS) data are typically "recorded on Waters GCT Premier GC TOF or Agilent 6230 TOF LC/MS System".

Data Tables and Experimental Conditions

Table 1: Reaction Conditions for Key Synthetic Steps

Table 2: Spectroscopic Data for Related Compounds

Structure-Activity Relationship and Applications

The complex structural features of this compound suggest potential biological activities. Related compounds have shown promising activities:

Enzyme Inhibition : Similar sulfamoyl benzamide derivatives have demonstrated inhibitory activity against enzymes such as human NTPDases with IC₅₀ values in the submicromolar range.

Antimicrobial Activity : Benzothiazole derivatives have shown significant antimicrobial effects.

Anticancer Properties : Compounds containing the benzothiazole scaffold have exhibited anticancer activities in various studies.

The prop-2-ynyl group potentially enables click chemistry applications, allowing for further functionalization through copper-catalyzed azide-alkyne cycloaddition reactions, which could be valuable for bioconjugation purposes.

Q & A

Q. What are the critical steps in synthesizing 4-(dipropylsulfamoyl)-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide?

- Methodological Answer : The synthesis involves three key steps:

Condensation : Reacting a benzothiazole precursor with a benzamide derivative under reflux conditions (e.g., ethanol, glacial acetic acid) to form the imine linkage .

Sulfamoylation : Introducing sulfamoyl groups via electrophilic substitution, requiring anhydrous conditions and catalysts like DMAP (dimethylaminopyridine) to enhance reactivity .

Purification : Using column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to isolate the pure compound .

- Critical Parameters : Temperature control (60–80°C for sulfamoylation), solvent polarity (aprotic solvents for stability), and stoichiometric ratios to minimize side products .

Q. Which functional groups dominate the compound’s reactivity and bioactivity?

- Methodological Answer : Key functional groups include:

- Benzothiazole Core : Imparts planarity and π-π stacking potential, critical for enzyme inhibition (e.g., kinase targets) .

- Sulfamoyl Groups (-SO₂NH₂) : Enhance solubility and hydrogen-bonding interactions with biological targets .

- Alkyne (Prop-2-ynyl) : Enables click chemistry for bioconjugation or structural diversification .

- Benzamide Moiety : Stabilizes the Z-configuration via intramolecular hydrogen bonding, affecting binding affinity .

Q. What analytical techniques are essential for structural confirmation and purity assessment?

- Methodological Answer :

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

- Methodological Answer :

- Temperature : Maintain 70–80°C during sulfamoylation to balance reaction rate and decomposition .

- Solvent : Use DMF (dimethylformamide) for sulfamoylation due to its high polarity and ability to stabilize intermediates .

- Catalysts : Add DMAP (0.1 eq) to accelerate amide coupling steps .

- Workup : Quench reactions with ice-water to precipitate side products, followed by centrifugal filtration .

- Table :

| Parameter | Optimization Strategy | Outcome | References |

|---|---|---|---|

| pH Control | Neutral (pH 7) during condensation | Minimizes hydrolysis | |

| Reaction Time | 12–16 hr for complete imine formation | >85% yield |

Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved?

- Methodological Answer :

- Dynamic Effects : Use variable-temperature NMR to identify conformational flexibility (e.g., hindered rotation of benzamide) .

- Isotopic Labeling : Synthesize ¹⁵N-labeled analogs to clarify ambiguous proton environments .

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian09) to validate assignments .

- Crystallography : Resolve tautomeric forms (e.g., Z vs. E configuration) via SHELX-refined structures .

Q. What methodologies assess the compound’s environmental stability and transformation products?

- Methodological Answer :

- Hydrolysis Studies : Incubate in buffered solutions (pH 2–12) at 37°C; monitor degradation via LC-MS .

- Photolysis : Expose to UV light (254 nm) to identify photooxidation byproducts (e.g., sulfonic acid derivatives) .

- Microbial Degradation : Use soil slurry models to track biodegradation pathways (e.g., cleavage of sulfamoyl groups) .

- Key Metrics : Half-life (t₁/₂) in aqueous media, QSAR models for eco-toxicity prediction .

Q. What role does the benzothiazole scaffold play in modulating biological activity?

- Methodological Answer :

- Enzyme Binding : Docking studies (AutoDock Vina) show the benzothiazole core occupies hydrophobic pockets in kinase targets (e.g., EGFR) .

- Structure-Activity Relationship (SAR) :

| Modification | Bioactivity Impact | References |

|---|---|---|

| Substituent at C3 (prop-2-ynyl) | Enhances selectivity for cysteine-rich domains | |

| Sulfamoyl at C6 | Increases solubility and membrane permeability |

Q. How can computational models predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use Schrödinger Suite to simulate binding modes with ATP-binding pockets (e.g., RMSD <2.0 Å) .

- MD Simulations : Run 100 ns trajectories (AMBER force field) to assess stability of ligand-protein complexes .

- Pharmacophore Mapping : Identify critical features (e.g., hydrogen-bond acceptors from sulfamoyl groups) using Phase .

- Data Sources : SMILES/InChI descriptors (PubChem) for model inputs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.